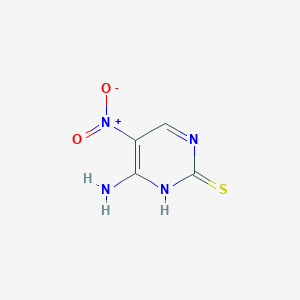

4-Amino-5-nitropyrimidine-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

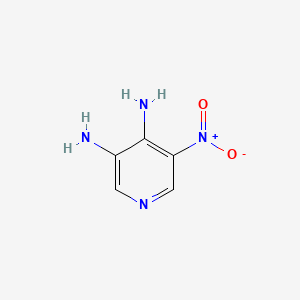

The compound 4-Amino-5-nitropyrimidine-2-thiol is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in many pharmaceuticals and agrochemicals. The nitro and amino groups attached to the pyrimidine ring contribute to its reactivity and make it a valuable intermediate in the synthesis of various heterocyclic compounds .

Synthesis Analysis

The synthesis of 4-aminopyrimidine derivatives has been achieved through TfOH-mediated [2 + 2 + 2] cycloaddition of ynamides with nitriles, yielding products with a variety of functional groups in good to excellent yields . Additionally, the reactivity of 4-amino-2,6-dichloro-5-nitropyrimidine with amines has been explored to produce substituted pyrimidines, demonstrating the regioselectivity of amine substitution . The synthesis of 2-amino- and 2-hydrazino-substituted 5-nitro-4,6-diphenylpyrimidines has also been reported, with structures confirmed by IR spectroscopy and mass spectrometry .

Molecular Structure Analysis

The molecular structure of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine, a related compound, has been determined, revealing intra- and intermolecular hydrogen bonding that yields polymeric chains of coplanar molecules . This suggests that similar hydrogen bonding patterns could be expected in 4-Amino-5-nitropyrimidine-2-thiol, potentially influencing its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of 4-amino-5-nitropyrimidine derivatives has been studied extensively. For instance, the hydrazinolysis of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione leads to the formation of 4-amino-5-hydrazino-1,2,4-triazole-3-thiol, indicating a reductive sequence that could be relevant for 4-Amino-5-nitropyrimidine-2-thiol . Moreover, reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have been investigated, showing regio- and stereoselective addition reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-Amino-5-nitropyrimidine-2-thiol are not detailed in the provided papers, the presence of amino, nitro, and thiol groups in the molecule suggests it would have distinct chemical behavior. The amino group can participate in hydrogen bonding and acid-base reactions, the nitro group is an electron-withdrawing group that can be reduced to an amino group, and the thiol group can engage in nucleophilic substitution reactions and the formation of disulfides . These properties are crucial for the compound's potential applications in chemical synthesis and pharmaceutical development.

科学的研究の応用

Synthesis and Reactivity

- 4-Amino-5-nitropyrimidine-2-thiol derivatives are involved in unusual aromatic substitutions and can be intermediates in synthesizing nitropyrimidines for inactivating DNA repair proteins (Lopez et al., 2009).

- They react with hydrazine to produce triazole-thiol derivatives, indicating a reductive sequence from nitroso to amino to hydrazino groups (Dickinson & Jacobsen, 1975).

Molecular Structure and Properties

- Studies on hydrogen bonding in nitroaniline analogues, such as 2-amino-4,6-dimethoxy-5-nitropyrimidine, reveal intricate hydrogen-bonded sheet formations and pi-stacked structures (Glidewell et al., 2003).

- Investigations into the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have explored their regio- and stereoselective addition reactions (Čikotienė et al., 2007).

Applications in Crystallography

- The crystal structures of 2-amino-5-nitropyrimidine polymorphs demonstrate extensive networks of hydrogen bonds and interlayer distances, providing insights into molecular conformations and intermolecular forces (Aakeröy et al., 1998).

Chemical Transformations

- Derivatives of 4-amino-5-nitropyrimidine-2-thiol have been synthesized and used in studies of their reactions with nucleophiles, which led to the formation of stable sigma-adducts (Azev et al., 2007).

- Thio-5-nitropyrimidine derivatives have been synthesized and analyzed for their NMR and mass spectra, demonstrating features of the structure and chemical transformations of boron-containing thiopyrimidines (Azev et al., 2007).

将来の方向性

The future directions for research on 4-Amino-5-nitropyrimidine-2-thiol and similar compounds could involve further exploration of their pharmacological effects and potential applications. Pyrimidines have shown a range of pharmacological effects and there is potential for the development of new pyrimidines as anti-inflammatory agents .

特性

IUPAC Name |

6-amino-5-nitro-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O2S/c5-3-2(8(9)10)1-6-4(11)7-3/h1H,(H3,5,6,7,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBDTVFGNPAKFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)NC(=C1[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392755 |

Source

|

| Record name | ST50769663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-nitropyrimidine-2-thiol | |

CAS RN |

6266-15-5 |

Source

|

| Record name | NSC32810 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50769663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)

![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)